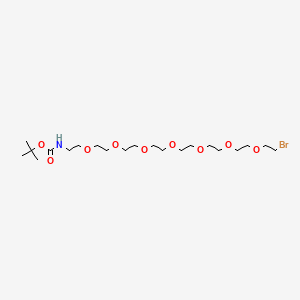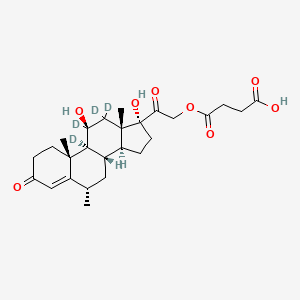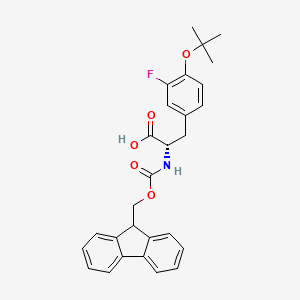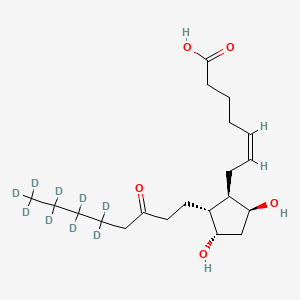
Bepridil-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bepridil-d5 is a deuterated form of Bepridil, a long-acting, non-selective calcium channel blocker with significant anti-anginal activity. It is known for its ability to produce significant coronary vasodilation and modest peripheral effects. This compound is used in scientific research to study the pharmacokinetics and metabolism of Bepridil, as the deuterium atoms can provide insights into the drug’s behavior in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bepridil-d5 involves the incorporation of deuterium atoms into the Bepridil molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Bepridil molecule are replaced with deuterium atoms under specific conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process may include multiple steps, such as the preparation of intermediate compounds, purification, and final deuteration. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bepridil-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may produce oxides, while reduction may yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Bepridil-d5 has a wide range of scientific research applications, including:
Chemistry: Used to study the reaction mechanisms and kinetics of Bepridil.
Biology: Employed in metabolic studies to understand the behavior of Bepridil in biological systems.
Medicine: Investigated for its potential therapeutic effects and interactions with other drugs.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Wirkmechanismus
Bepridil-d5 exerts its effects by inhibiting both the slow calcium (L-type) and fast sodium inward currents in myocardial and vascular smooth muscle. It interferes with calcium binding to calmodulin and blocks both voltage and receptor-operated calcium channels. This inhibition reduces the transmembrane influx of calcium ions into cardiac and vascular smooth muscle, leading to coronary vasodilation and reduced heart rate and arterial pressure.
Vergleich Mit ähnlichen Verbindungen
Bepridil-d5 can be compared with other calcium channel blockers, such as:
- Diltiazem Hydrochloride
- Nifedipine
- Verapamil Hydrochloride
Uniqueness
This compound is unique due to its non-selective action on calcium channels and its ability to inhibit both receptor-operated and voltage-operated calcium channels. This distinguishes it from other calcium channel blockers, which may have more selective actions.
Similar Compounds
Similar compounds include:
- Amiodarone : Another calcium channel blocker with anti-arrhythmic properties.
- Verapamil : A selective calcium channel blocker used to treat hypertension and angina.
- Nifedipine : A calcium channel blocker primarily used for hypertension and angina.
Eigenschaften
Molekularformel |
C24H34N2O |
|---|---|
Molekulargewicht |
371.6 g/mol |
IUPAC-Name |
N-benzyl-2,3,4,5,6-pentadeuterio-N-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]aniline |
InChI |
InChI=1S/C24H34N2O/c1-21(2)19-27-20-24(25-15-9-10-16-25)18-26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3/i4D,7D,8D,13D,14D |
InChI-Schlüssel |
UIEATEWHFDRYRU-KVKRPVSRSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(CC2=CC=CC=C2)CC(COCC(C)C)N3CCCC3)[2H])[2H] |
Kanonische SMILES |
CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


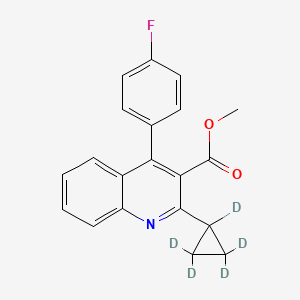
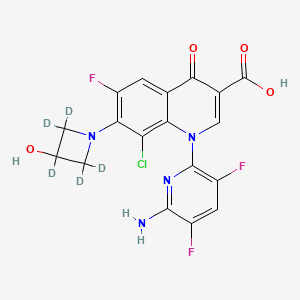
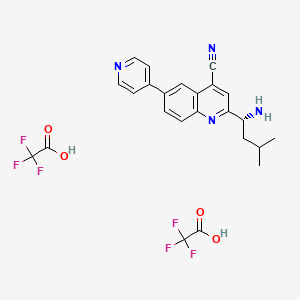
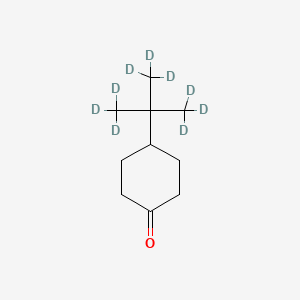
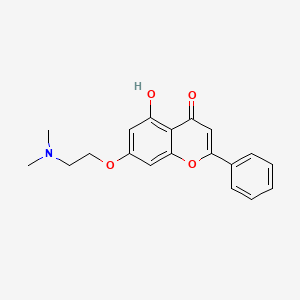
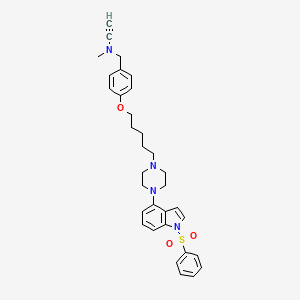
![sodium;[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12414570.png)

